

# Zorifertinib CNS response assessment RANO-BM RECIST1.1 criteria

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## Compound Focus: Zorifertinib

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## Application Notes: Zorifertinib CNS Response Assessment

For researchers designing clinical trials or conducting translational studies, the following notes synthesize key findings and methodological considerations.

- **Clinical Efficacy and Assessment Context: Zorifertinib** (AZD3759) is an EGFR-TKI designed for high blood-brain barrier (BBB) penetration. The phase 3 **EVEREST trial** established its superiority over first-generation EGFR-TKIs (gefitinib/erlotinib) in treatment-naive, EGFR-mutant NSCLC patients with CNS metastases [1]. The trial demonstrated significant improvements in both systemic and intracranial Progression-Free Survival (PFS), assessed via blinded independent central review (BICR) using **RECIST 1.1** and investigator-assessed **RANO-BM** [1]. A notable case report further supports its long-term efficacy, with a patient achieving over 65 months of overall survival and a progression-free survival of 3 years on first-line **zorifertinib**, with response assessed per **RECIST 1.1** [2].
- **Comparative Performance of Response Criteria:** The choice of response criteria can significantly impact trial outcomes, such as enrollment and observed response rates. A comparative study of different criteria in immunotherapy trials for brain metastases revealed that using a modified RECIST 1.1 (mRECIST) with a **5 mm threshold** for target lesions allowed for the enrollment of more patients,

some of whom showed durable responses, compared to the standard **10 mm threshold** in RECIST 1.1 and RANO-BM [3]. While concordance among criteria like RECIST 1.1, RANO-BM, and RANO-HGG was generally high, the lesion size threshold directly influenced the reported overall response rate (ORR) [3]. Furthermore, emerging evidence suggests that **volumetric measurement** of brain metastases on MRI may be a more accurate predictor of overall survival compared to traditional diameter-based methods like RANO-BM or iRANO-BM [4].

The following table summarizes the key efficacy data from the pivotal EVEREST trial, which utilized multiple assessment criteria [1].

Assessment Criteria	Endpoint	Zorifertinib Result	Control Arm (1st-gen TKI) Result	Hazard Ratio (HR)	P-value
RECIST 1.1 (BICR)	Median PFS (Systemic)	9.6 months	6.9 months	0.719	0.0024
Modified RECIST 1.1 (BICR)	Intracranial PFS	Significantly prolonged	-	0.467	-
RANO-BM (Investigator)	Intracranial PFS	Significantly prolonged	-	0.627	-

## Experimental Protocols for CNS Response Assessment

For scientists in drug development, standardizing CNS response assessment is critical for generating reliable and registrational data. The following protocol is synthesized from the methodologies of the EVEREST trial and regulatory guidance.

### Protocol: MRI-Based CNS Tumor Assessment in Clinical Trials

**1. Objective** To standardize the acquisition, analysis, and interpretation of brain MRI for assessing the efficacy of **zorifertinib** in patients with CNS metastases, using RECIST 1.1 and RANO-BM criteria.

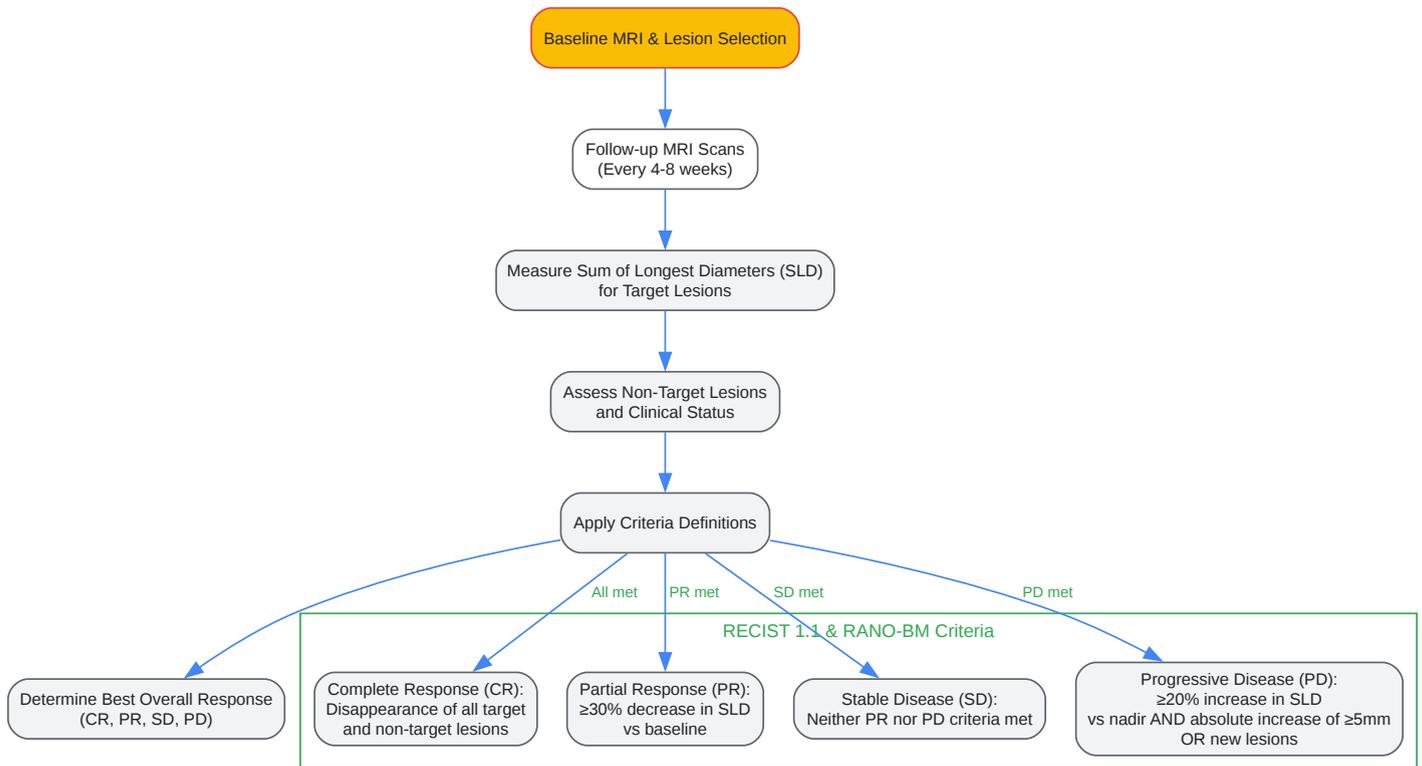
#### 2. Imaging Acquisition Parameters

- **Modality:** Brain MRI with gadolinium-based contrast [5].
- **Required Sequences:** The protocol must include 3D T1-weighted pre- and post-contrast sequences, T2-weighted, and T2-weighted FLAIR sequences [4].
- **Slice Thickness:** For optimal lesion detection and measurement, a slice thickness of  $\leq 2$  mm is recommended, especially if considering lesions as small as 5 mm as targets [3].
- **Standardization:** A radiology charter must be provided to all trial sites detailing the exact imaging modalities, sequences, and parameters to ensure consistency [5].

### 3. Lesion Selection and Measurement

- **Target Lesions:** Select up to five measurable lesions (maximum of two per organ) that are representative of all involved organs [4].
- **Size Threshold:**
  - For **RECIST 1.1:** Lesions must be  $\geq 10$  mm in the longest diameter [4] [5].
  - For **mRECIST (as used in some trials):** A threshold of  $\geq 5$  mm may be justified to facilitate accrual and detect smaller lesions, particularly with high-resolution MRI [3].
- **Non-Target Lesions:** All other lesions, including those too small to measure, should be identified and followed as "present," "absent," or "equivocal." [4].

**4. Response Assessment Workflow** The process for evaluating response involves sequential steps from baseline to confirmation of progression, with specific criteria for each assessment system. The following diagram illustrates the workflow for applying RECIST 1.1 and RANO-BM criteria:



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## 5. Criteria Definitions and Key Differentiators

- **RECIST 1.1 (Systemic Focus):** Primarily measures change in the sum of the longest diameters (SLD) of target lesions. **PD** is defined as a  $\geq 20\%$  increase in SLD from the smallest value on study (nadir), with a minimum absolute increase of 5 mm [4].
- **RANO-BM (CNS-Specific):** Incorporates the same radiographic thresholds as RECIST 1.1 but places additional emphasis on clinical status. It requires a **neurological examination** and documentation of corticosteroid use. Radiographic progression without clinical deterioration may not define overall progression [3] [5].

## 6. Advanced and Exploratory Methods

- **Volumetric Analysis:** As an exploratory endpoint, segment all enhancing lesions on 3D T1-weighted post-contrast images using a semi-automated region-growing algorithm. Calculate the total tumor volume change from baseline, which may be a stronger predictor of overall survival [4].
- **iRANO Considerations:** For immunotherapies, the iRANO criteria recommend caution in declaring early progression within the first 3 months, allowing for potential pseudo-progression. This principle can be adapted for BM (iRANO-BM) where initial progression is confirmed on a subsequent scan  $\geq 3$  months later [4].

## Technical & Regulatory Considerations

- **Regulatory Guidelines:** The FDA recommends that CNS activity should not be evaluated in isolation from systemic disease. Efficacy endpoints like ORR and PFS should incorporate both CNS and extra-CNS disease. MRI with contrast is the standard for tumor assessment [5].
- **Central Review:** For primary endpoints based on tumor assessment, confirmation by a **BICR with neuro-radiology expertise** is recommended to minimize bias [1] [5].
- **BBB Penetration Rationale:** The high CNS efficacy of **zorifertinib** is attributed to its design. It is not a substrate for P-glycoprotein or breast cancer resistance protein efflux pumps, leading to nearly 100% BBB penetration, which is substantially higher than earlier generation TKIs and even osimertinib [2] [6].

## Summary

In summary, the assessment of **zorifertinib**'s CNS activity relies on well-defined radiographic criteria, with RECIST 1.1 and RANO-BM being the central pillars. The high BBB penetration of **zorifertinib** translates to significant intracranial efficacy, as validated in the EVEREST trial. For your application notes, emphasizing the practical implementation of these criteria—including the potential use of a 5mm lesion threshold to enhance accrual and the exploratory power of volumetric analysis—will provide a comprehensive and actionable resource for the scientific community.

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